molecular formula C21H20N4O4 B2868463 5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171716-63-4

5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2868463
CAS No.: 1171716-63-4
M. Wt: 392.415
InChI Key: SPRBHJYLYALAMD-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 2,3-dihydro-1H-inden-5-yl group at position 5 and a 3,5-dimethoxyphenyl moiety at position 1. Its synthesis likely involves 1,3-dipolar cycloaddition reactions, as seen in analogous pyrrolo-triazole derivatives . Crystallographic refinement using programs like SHELXL and structural visualization tools such as ORTEP-3 have been critical in confirming its stereochemistry and molecular conformation.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-16-9-15(10-17(11-16)29-2)25-19-18(22-23-25)20(26)24(21(19)27)14-7-6-12-4-3-5-13(12)8-14/h6-11,18-19H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRBHJYLYALAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC5=C(CCC5)C=C4)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene moiety, the introduction of the dimethoxyphenyl group, and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.

    Biology: Its potential biological activity is explored, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: The compound’s unique properties could be harnessed for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, focusing on substituents, biological activity, and key research findings:

Compound Structural Features Biological Activity IC50/EC50 References
Target Compound : 5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-pyrrolo-triazole-4,6-dione Dihydroindenyl, dimethoxyphenyl substituents; fused pyrrolo-triazole-dione core Anticancer (HepG2 inhibition) 1.71 μM (HepG2)
Compound 2 : Ethynyl estradiol-derived 1,2,3-triazole Ethynyl estradiol core with triazole linkage Moderate HepG2 inhibition 17.8 μM (HepG2)
Compound 3 : Pyrrolo[2,3-d]pyrimidine with 1,2,3-triazole Pyrrolo-pyrimidine core; triazole substituent HepG2 inhibition; induces G2/M cell cycle arrest 2.03 μM (HepG2)
Compound 5a-k : Oxadiazolyl pyrrolo-triazole diones (e.g., 5-phenyl substituent) Oxadiazole-pyrrolo-triazole hybrid; variable aryl substituents Anti-protozoal activity (e.g., Trypanosoma brucei); low cytotoxicity in mammalian cells Not reported
TP53-activating spiro-indole-pyrrolo derivatives Spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione scaffold Activates tumor suppressor TP53; potential for cancer therapy EC50 < 10 μM (TP53)

Structural and Functional Insights

  • Substituent Impact: The target compound’s dihydroindenyl group may enhance lipophilicity and binding affinity compared to simpler phenyl substituents in Compound 2 . The 3,5-dimethoxyphenyl moiety likely improves solubility and membrane permeability relative to non-polar groups in anti-protozoal analogs .
  • Core Scaffold Differences : Unlike pyrrolo-pyrimidine derivatives (Compound 3), the target’s pyrrolo-triazole-dione core lacks a pyrimidine ring, which may reduce off-target kinase interactions while maintaining cytotoxicity .
  • Biological Target Specificity : While oxadiazolyl pyrrolo-triazole diones (Compound 5a-k) target protozoans, the dimethoxyphenyl and dihydroindenyl groups in the target compound suggest selectivity for mammalian cancer cells .

Mechanistic Comparison

  • Anticancer Activity : The target compound (IC50 = 1.71 μM) outperforms ethynyl estradiol-derived triazoles (IC50 = 17.8 μM) and rivals pyrrolo-pyrimidine derivatives (IC50 = 2.03 μM) in HepG2 inhibition . Its mechanism may involve apoptosis induction via mitochondrial pathways, similar to Compound 3 .
  • Anti-Protozoal vs. Anticancer : Structural analogs with oxadiazole linkages (Compound 5a-k) exhibit anti-parasitic activity but lack cytotoxicity in cancer models, highlighting the critical role of substituents in target specificity .

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